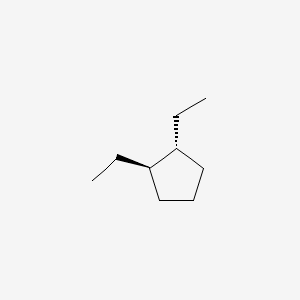
trans-1,2-Diethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Diethylcyclopentane: is an organic compound with the molecular formula C9H18 . It is a stereoisomer of 1,2-diethylcyclopentane, where the two ethyl groups are positioned on opposite sides of the cyclopentane ring. This compound is part of the cycloalkane family, which are known for their ring structures and relatively inert nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-diethylcyclopentane typically involves the hydrogenation of 1,2-diethylcyclopentadiene. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1,2-Diethylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its already saturated nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Chlorine (Cl2), Bromine (Br2) with light or a catalyst
Major Products:
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated cyclopentanes
Applications De Recherche Scientifique
Chemistry: trans-1,2-Diethylcyclopentane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties .
Biology and Medicine: There are limited direct applications of this compound in biology and medicine. its derivatives and related compounds are studied for their potential biological activities .
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules and materials .
Mécanisme D'action
The mechanism of action for trans-1,2-diethylcyclopentane is primarily related to its chemical reactivity. As a cycloalkane, it exhibits stability due to its ring structure, but can participate in reactions such as oxidation and substitution under appropriate conditions. The molecular targets and pathways involved are typically those associated with the reagents and conditions used in these reactions .
Comparaison Avec Des Composés Similaires
cis-1,2-Diethylcyclopentane: The cis isomer has both ethyl groups on the same side of the cyclopentane ring, leading to different physical and chemical properties.
trans-1,2-Dimethylcyclopentane: This compound has methyl groups instead of ethyl groups, resulting in a lower molecular weight and different reactivity.
Uniqueness: trans-1,2-Diethylcyclopentane is unique due to its specific stereochemistry, which influences its physical properties and reactivity. The trans configuration provides distinct spatial orientation compared to its cis counterpart, affecting its behavior in chemical reactions and applications .
Propriétés
Numéro CAS |
932-40-1 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
(1R,2R)-1,2-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-8-6-5-7-9(8)4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clé InChI |
JKMYLSLBFNMSFP-RKDXNWHRSA-N |
SMILES isomérique |
CC[C@@H]1CCC[C@H]1CC |
SMILES canonique |
CCC1CCCC1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


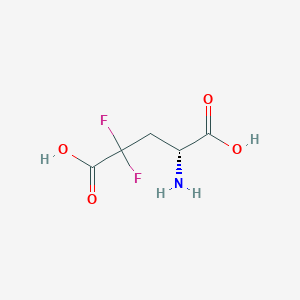
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
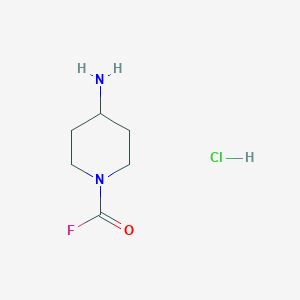
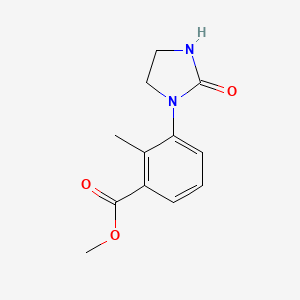
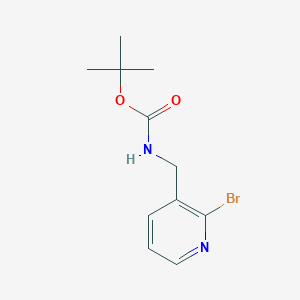

![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)

![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
![7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester](/img/structure/B13496959.png)


![3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)
![Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)
